Cav|A2|A-IN-1

Cavα2δ-1 Cavα2δ-2 Selectivity

Cav|A2|A-IN-1, chemically known as Cavα2δ-IN-1, is a small molecule that functions as a selective ligand for the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). Identified in a medicinal chemistry optimization campaign , it has a molecular weight of 329.44 g/mol and corresponds to CAS number 2416957-09-8.

Molecular Formula C18H27N5O
Molecular Weight 329.4 g/mol
Cat. No. B12429813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCav|A2|A-IN-1
Molecular FormulaC18H27N5O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCCC(C1=NC2=C(C=NC=C2)C(=O)N1CC)N3CCNC(C3)C
InChIInChI=1S/C18H27N5O/c1-4-6-16(22-10-9-20-13(3)12-22)17-21-15-7-8-19-11-14(15)18(24)23(17)5-2/h7-8,11,13,16,20H,4-6,9-10,12H2,1-3H3/t13-,16-/m1/s1
InChIKeyRFQYUCNHWNYTNR-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Cav|A2|A-IN-1 (Cavα2δ-IN-1) – A Highly Selective Cavα2δ-1 Inhibitor for Pain and Neuroscience Research


Cav|A2|A-IN-1, chemically known as Cavα2δ-IN-1, is a small molecule that functions as a selective ligand for the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). Identified in a medicinal chemistry optimization campaign [1], it has a molecular weight of 329.44 g/mol and corresponds to CAS number 2416957-09-8 . Its primary distinguishing feature is its high selectivity for Cavα2δ-1 over the closely related Cavα2δ-2 isoform, which has been linked to improved efficacy-safety ratios in preclinical pain models relative to the benchmark drug pregabalin [1].

Why Cav|A2|A-IN-1 Cannot Be Replaced by Generic Gabapentinoids or Pan-α2δ Ligands in Mechanistic Studies


Generic substitution is scientifically invalid for Cavα2δ-IN-1 because its activity profile is fundamentally determined by its isoform selectivity, not by simple Cavα2δ binding. First-generation gabapentinoids like gabapentin and pregabalin are non-selective ligands across α2δ-1 and α2δ-2 subunits [1], with similar low micromolar affinities for each. Cavα2δ-IN-1, in contrast, was specifically engineered to exhibit a >1600-fold binding preference for Cavα2δ-1 (Ki = 6 nM) over Cavα2δ-2 (Ki > 10,000 nM) [2]. This level of selectivity is not matched by other commercial α2δ ligands, including the more recent mirogabalin, which shows only approximately 20-fold selectivity for α2δ-1 over α2δ-2. Using an unselective ligand would confound experiments investigating the distinct physiological roles of α2δ-1 versus α2δ-2 in neuropathic pain, synaptic transmission, or calcium channel trafficking [1].

Quantitative Differentiation Evidence for Cav|A2|A-IN-1 Against Key Comparators


Cavα2δ-1 vs. Cavα2δ-2 Isoform Selectivity: Cav|A2|A-IN-1 vs. Pregabalin

Cav|A2|A-IN-1 (Compound 16RR in the original publication) binds to the Cavα2δ-1 subunit with a Ki of 6 nM, while its affinity for the Cavα2δ-2 subunit is >10,000 nM [1]. This represents a selectivity window exceeding 1,600-fold. In contrast, pregabalin, the most clinically established α2δ ligand, exhibits only equipotent, low-micromolar binding to both subunits. Pregabalin's Ki for α2δ-1 is approximately 37 nM and for α2δ-2 is approximately 23 nM, translating to a selectivity ratio of about 0.6-fold (i.e., no selectivity) [2]. This stark difference makes Cav|A2|A-IN-1 a functionally selective pharmacological tool for interrogating α2δ-1-specific biology, whereas pregabalin cannot differentiate between the two subunits.

Cavα2δ-1 Cavα2δ-2 Selectivity Pain Gabapentinoid

Cavα2δ-1 Selectivity Advantage: Cav|A2|A-IN-1 vs. Mirogabalin

Mirogabalin was developed as a 'selective' α2δ-1 ligand, yet its reported Ki values for α2δ-1 and α2δ-2 are approximately 13.5 nM and 220 nM, respectively, resulting in a selectivity ratio of approximately 16-fold [1]. Cav|A2|A-IN-1, with a Ki of 6 nM for α2δ-1 and >10,000 nM for α2δ-2, achieves a >1,600-fold selectivity window [2]. This represents at least a 100-fold improvement in isoform discrimination over mirogabalin. For experimental designs requiring complete pharmacological isolation of α2δ-1-mediated effects, Cav|A2|A-IN-1 is the superior choice, as even minor off-target activity at α2δ-2 can confound results at higher testing concentrations.

Mirogabalin Selectivity Cavα2δ-1 Neuropathic Pain Drug Discovery

In Vivo Efficacy-Safety Margin: Cav|A2|A-IN-1 Provides Improved Therapeutic Window over Pregabalin in a Rodent Pain Model

In a mouse model of capsaicin-induced mechanical allodynia, Cav|A2|A-IN-1 (administered orally) demonstrated a significantly improved analgesic efficacy-safety ratio compared to pregabalin [1]. While the primary publication highlights this as a key outcome of structural optimization, specific dose-response data and therapeutic index calculations are limited in the public abstract. Pregabalin is known to produce dose-limiting sedation and motor impairment at analgesic doses in rodents [2]. The structural modification to the pyrido[4,3-d]pyrimidin-4(3H)-one core, which yielded Cav|A2|A-IN-1, was reportedly guided by a strategy to reduce lipophilicity, a property linked to this improved safety profile [1]. This represents a class-level advantage where the compound's design rationale directly addresses a known liability of the comparator class.

Analgesic Efficacy Safety Margin In Vivo Neuropathic Pain Pregabalin

Physicochemical Differentiation: Reduced Lipophilicity as a Key Driver of Selectivity and Safety for Cav|A2|A-IN-1

A core objective of the medicinal chemistry campaign that produced Cav|A2|A-IN-1 was to reduce lipophilicity compared to earlier leads, a strategy directly linked to its improved selectivity and safety [1]. The final compound, a pyrido[4,3-d]pyrimidin-4(3H)-one, was specifically noted for this property. In contrast, the broader class of α2δ ligands, including gabapentin and pregabalin, are highly polar amino acid-mimetics with logP values < -1. While this makes them orally bioavailable via active transport, it also limits their potential for CNS tissue-specific modulation. The exquisite selectivity and improved safety of a non-amino acid, moderately lipophilic scaffold represents a distinct chemical biology tool for exploring α2δ biology beyond the constraints of gabapentinoid pharmacology [1].

Lipophilicity Physicochemical Properties Selectivity Drug Design CNS Penetration

High-Impact Application Scenarios for Cav|A2|A-IN-1 Derived from Quantitative Evidence


Pharmacological Dissection of α2δ-1 vs. α2δ-2 Biology in Neuropathic Pain Models

The >1,600-fold selectivity for Cavα2δ-1 over Cavα2δ-2 positions Cav|A2|A-IN-1 as the definitive tool compound for experiments aimed at isolating the contribution of α2δ-1 to pain processing [1]. Traditional tools like pregabalin cannot provide this resolution due to their dual-subunit activity. Researchers can design studies where the selective blockade of α2δ-1 with Cav|A2|A-IN-1 is compared against the effects of a non-selective ligand like pregabalin or a more selective one like mirogabalin (16-fold selectivity) to generate a dose-response relationship for α2δ-1-specific pharmacological benefits. This is essential for target validation and biomarker discovery programs focused on the α2δ-1 subunit [1].

Benchmarking Novel α2δ-1 Ligands in Drug Discovery Screening Cascades

For pharmaceutical R&D laboratories synthesizing next-generation calcium channel modulators, Cav|A2|A-IN-1 provides a best-in-class reference standard for isoform selectivity. Its binding affinity (Ki = 6 nM) and selectivity index (>1,600) represent a high bar for new chemical entities to surpass. Including Cav|A2|A-IN-1 as a positive control in radioligand displacement assays and in vivo efficacy models allows for the direct benchmarking of new compounds against the most selective α2δ-1 ligand currently commercially available [1]. Its non-gabapentinoid scaffold also makes it a structurally distinct comparator, useful for confirming novel binding modes .

Investigating α2δ-1 in Synaptic Transmission and Channel Trafficking Studies

Cavα2δ-1 subunits are emerging as key regulators of synaptic assembly and calcium channel trafficking, independent of their role as gabapentinoid targets. Cav|A2|A-IN-1's high selectivity allows neuroscientists to selectively test the role of α2δ-1 in these processes without off-target effects at α2δ-2, which can complicate interpretations. The improved safety-profile over pregabalin, inferred from its reduced lipophilicity [1], also makes it a safer option for long-term neuronal culture experiments or in vivo electrophysiology where sedative side-effects would confound synaptic measurements.

Formulation and Pharmacokinetic Profiling of Non-Amino Acid α2δ Ligands

Given that pregabalin and gabapentin are absorbed via system L amino acid transporters, they exhibit saturation kinetics and drug-drug interactions at the absorption level. Cav|A2|A-IN-1, being a non-amino acid with a molecular weight of 329.44 [1], is expected to follow a different absorption and distribution profile. This makes it a valuable probe for preclinical pharmacokinetic studies aimed at understanding how non-gabapentinoid α2δ ligands distribute into CNS tissues. Its physicochemical properties (MW: 329.44, cLogP not disclosed but significantly lower than initial leads) make it suitable for formulation optimization studies [1].

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